4-(1H-tetrazol-1-yl)phenyl 2-methoxybenzoate
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Overview
Description
4-(1H-tetrazol-1-yl)phenyl 2-methoxybenzoate is an organic compound that features a tetrazole ring attached to a phenyl group, which is further connected to a methoxybenzoate moiety. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to mimic carboxylic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-tetrazol-1-yl)phenyl 2-methoxybenzoate typically involves the formation of the tetrazole ring followed by esterification. One common method involves the reaction of 4-aminophenyl 2-methoxybenzoate with sodium azide and triethyl orthoformate under acidic conditions to form the tetrazole ring . The reaction conditions often include heating and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of tetrazole derivatives often employs microwave-assisted synthesis due to its efficiency and higher yields. This method involves the use of primary alcohols or aldehydes with molecular iodine in the presence of ammonia to obtain nitrile intermediates, which then undergo [3+2] cycloaddition with dicyandiamide and sodium azide .
Chemical Reactions Analysis
Types of Reactions
4-(1H-tetrazol-1-yl)phenyl 2-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides.
Reduction: Reduction of the ester group to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions at the tetrazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Tetrazole N-oxides.
Reduction: 4-(1H-tetrazol-1-yl)phenyl 2-methoxybenzyl alcohol.
Substitution: Various substituted tetrazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-(1H-tetrazol-1-yl)phenyl 2-methoxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its antibacterial, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of 4-(1H-tetrazol-1-yl)phenyl 2-methoxybenzoate involves its interaction with biological targets through hydrogen bonding and hydrophobic interactions. The tetrazole ring can mimic carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-tetrazol-1-yl)phenyl benzoate
- 4-(1H-tetrazol-1-yl)phenyl 4-methoxybenzoate
- 4-(1H-tetrazol-1-yl)phenyl 3-methoxybenzoate
Uniqueness
4-(1H-tetrazol-1-yl)phenyl 2-methoxybenzoate is unique due to the specific positioning of the methoxy group on the benzoate moiety, which can influence its biological activity and chemical reactivity. This positioning can enhance its ability to interact with specific biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C15H12N4O3 |
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Molecular Weight |
296.28 g/mol |
IUPAC Name |
[4-(tetrazol-1-yl)phenyl] 2-methoxybenzoate |
InChI |
InChI=1S/C15H12N4O3/c1-21-14-5-3-2-4-13(14)15(20)22-12-8-6-11(7-9-12)19-10-16-17-18-19/h2-10H,1H3 |
InChI Key |
JCDRJRCCSOJINX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)N3C=NN=N3 |
Origin of Product |
United States |
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